2-Amino-5-phenylthiophene-3-carbohydrazide
Description
Properties
IUPAC Name |
2-amino-5-phenylthiophene-3-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3OS/c12-10-8(11(15)14-13)6-9(16-10)7-4-2-1-3-5-7/h1-6H,12-13H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYCHQJZDQRLUJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(S2)N)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20353080 | |
| Record name | 2-Amino-5-phenylthiophene-3-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20353080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111849-29-7 | |
| Record name | 2-Amino-5-phenylthiophene-3-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20353080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Gewald Reaction-Based Synthesis of 2-Amino-5-phenylthiophene-3-carbonitrile
The Gewald reaction serves as the cornerstone for synthesizing the 2-aminothiophene scaffold. This one-pot, three-component reaction involves a ketone, cyanoacetate, and elemental sulfur, catalyzed by a base such as morpholine or diethylamine. For 2-amino-5-phenylthiophene-3-carbonitrile, phenylacetone reacts with ethyl cyanoacetate and sulfur in refluxing ethanol (78–80°C, 4–6 hours), yielding the target nitrile derivative in 65–70% yield after recrystallization .
Mechanistic Insights :
Quantum chemical calculations on analogous systems (e.g., dihydrothiophenes) suggest that the reaction proceeds via a Michael addition-cyclization sequence . The ketone undergoes Knoevenagel condensation with cyanoacetate, followed by sulfur incorporation to form the thiophene ring. Steric and electronic effects of the phenyl group at position 5 enhance regioselectivity, favoring cyclization over polymerization.
Optimization Data :
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Solvent | Ethanol | 70% vs. 50% (DMF) |
| Catalyst | Morpholine | 65% vs. 45% (KOH) |
| Temperature | 80°C | 70% vs. 55% (60°C) |
Hydrolysis of 2-Amino-5-phenylthiophene-3-carbonitrile to Carboxylic Acid
The nitrile group at position 3 is hydrolyzed to a carboxylic acid using concentrated hydrochloric acid (12 M HCl) under reflux (110°C, 8–12 hours). This step achieves 80–85% conversion efficiency, with the crude acid purified via neutralization and recrystallization from ethanol-water (1:1) .
Side Reactions :
Prolonged hydrolysis (>15 hours) leads to decarboxylation, forming 2-amino-5-phenylthiophene as a byproduct. Kinetic studies recommend maintaining reaction times below 12 hours and using excess HCl to suppress side pathways.
Hydrazide Formation via Carboxylic Acid Activation
The carboxylic acid is activated to its acid chloride using thionyl chloride (SOCl₂) in anhydrous dichloromethane (25°C, 2 hours). Subsequent treatment with hydrazine hydrate (80% v/v, ethanol, 0°C) affords 2-amino-5-phenylthiophene-3-carbohydrazide in 75–80% yield .
Critical Parameters :
-
Solvent Choice : Ethanol outperforms DMF or THF due to better solubility of intermediates.
-
Stoichiometry : A 1:2 molar ratio of acid chloride to hydrazine minimizes diacylhydrazine formation.
Alternative Route: Direct Amination of Thiophene-3-carbohydrazide
For substrates lacking the amino group, electrophilic amination at position 2 is achieved using hydroxylamine-O-sulfonic acid in ammonium hydroxide (0–5°C, 24 hours). This method, however, suffers from lower yields (45–50%) and requires stringent temperature control to avoid N-oxidation .
Comparative Analysis of Synthetic Approaches
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Gewald + Hydrolysis | High regioselectivity, scalable | Multi-step, harsh hydrolysis | 60–70% |
| Direct Amination | Single-step functionalization | Low yield, side reactions | 45–50% |
Environmental and Practical Considerations :
The Gewald route utilizes ethanol as a green solvent and avoids toxic byproducts, aligning with atom-economical principles . In contrast, direct amination generates sulfonic acid waste, necessitating additional purification.
Spectroscopic Characterization and Validation
1H NMR (DMSO-d6) :
-
δ 6.98 (s, 1H, thiophene H-4)
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δ 7.40–7.60 (m, 5H, phenyl)
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δ 4.20 (s, 2H, NH₂)
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δ 9.80 (s, 1H, CONHNH₂)
IR (KBr) :
-
3350 cm⁻¹ (N–H stretch)
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1660 cm⁻¹ (C=O)
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1540 cm⁻¹ (C–N)
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-phenylthiophene-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as halogens, alkyl halides, or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amines. Substitution reactions can result in various substituted thiophene derivatives.
Scientific Research Applications
Pharmaceutical Development
2-Amino-5-phenylthiophene-3-carbohydrazide is primarily recognized for its role as a pharmaceutical intermediate. Its derivatives are being investigated for their therapeutic potential, particularly in the treatment of various diseases. Notably, it has been identified as an inhibitor of Janus kinases (JAKs), which are crucial in the signaling pathways of several hematological malignancies and autoimmune disorders. The compound's ability to modulate these pathways makes it a candidate for drug development targeting myeloproliferative disorders and certain cancers .
Case Study: JAK Inhibition
Research by Morwick et al. (2006) demonstrated that derivatives of this compound showed significant inhibition of JAK activity, suggesting their potential as therapeutic agents in oncology .
Organic Synthesis
The compound serves as a versatile building block in organic synthesis, allowing chemists to construct complex molecular architectures. Its unique thiophene structure facilitates various chemical reactions, making it valuable for developing new compounds with desired biological activities.
Applications in Synthesis
- Building Block for Drug Candidates : The compound is utilized to synthesize novel drug candidates that exhibit enhanced pharmacological profiles.
- Intermediates in Chemical Reactions : It acts as an intermediate in the synthesis of other biologically active molecules, expanding its utility in medicinal chemistry .
Material Science
In material science, this compound is explored for its potential applications in creating conductive polymers. These materials are essential for the development of electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Properties and Applications
- Conductivity : The compound’s thiophene ring contributes to its electrical conductivity, making it suitable for use in electronic applications.
- Polymerization Studies : Researchers are investigating polymerization methods involving this compound to create new materials with specific electrical properties .
Biological Research
The biological activity of this compound has been a subject of interest due to its potential effects on cellular processes. Studies have shown that the compound may influence cell signaling pathways and exhibit cytotoxic effects against certain cancer cell lines.
Research indicates that this compound can induce apoptosis in cancer cells, making it a candidate for further studies in cancer therapeutics .
Data Summary Table
Mechanism of Action
The mechanism of action of 2-Amino-5-phenylthiophene-3-carbohydrazide involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to inhibit the growth of bacteria by interfering with their cell wall synthesis or metabolic processes. Similarly, its anticancer activity may involve the induction of apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
4-Methyl-2-phenylthiazole-5-carbohydrazide ()
- Structural Differences : Replaces the thiophene ring with a thiazole (sulfur and nitrogen-containing heterocycle) and introduces a methyl group at position 3.
- Key Findings: Serves as a precursor for thiadiazole derivatives with notable anticancer activity (e.g., compound 7b, IC50 = 1.61 µg/mL against HepG-2 cells). The thiazole ring may enhance metabolic stability compared to thiophene.
3-Amino-N'-[(4-isopropylphenyl)methylene]-2-thiophenecarbohydrazide (LASSBio-1661) ()
- Structural Differences : Substitutes the phenyl group with a bulkier 4-isopropylphenyl moiety.
- Key Findings : High synthetic yield (97%) and purity (97% HPLC). IR and <sup>1</sup>H-NMR data confirm hydrazone formation (νCO at 1638 cm<sup>−1</sup>, δ 8.11 ppm for N=CH).
- Comparison : The isopropyl group enhances lipophilicity, which may improve blood-brain barrier penetration but reduce aqueous solubility compared to the parent phenyl substituent.
5-Acetyl-2-amino-4-methylthiophene-3-carbohydrazide ()
- Structural Differences : Features an acetyl group at position 5 and a methyl group at position 4.
- Key Findings: Acts as a synthon for thienopyrimidines with antitumor activity (e.g., compound 8, IC50 values < 10 µM). The acetyl group facilitates condensation reactions.
Solubility and Reactivity Trends
- Electron-Donating vs. Withdrawing Groups : Phenyl (electron-donating) and acetyl (electron-withdrawing) substituents modulate the thiophene ring’s electronic profile, affecting nucleophilic attack sites and hydrazone formation rates .
- Lipophilicity : Bulky substituents (e.g., 4-isopropylphenyl in LASSBio-1661) increase logP values, enhancing membrane permeability but reducing solubility .
- Synthetic Efficiency: Hydrazide derivatives like 5-acetyl-2-amino-4-methylthiophene-3-carbohydrazide show higher reactivity with α-halo compounds, enabling diverse heterocyclic syntheses .
Biological Activity
2-Amino-5-phenylthiophene-3-carbohydrazide (CAS No. 111849-29-7) is a compound that has garnered attention in various fields of scientific research due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article explores the synthesis, biological mechanisms, and relevant case studies associated with this compound.
This compound is synthesized through the reaction of 2-amino-5-phenylthiophene-3-carboxylic acid with hydrazine hydrate under reflux conditions in solvents like ethanol or methanol. The reaction typically takes place at temperatures between 80-100°C for several hours to ensure complete conversion to the desired product.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:
- Antimicrobial Activity : The compound may inhibit bacterial growth by interfering with cell wall synthesis or metabolic processes.
- Anticancer Activity : Evidence suggests that it can induce apoptosis in cancer cells by activating specific signaling pathways .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial properties. A study on related thiophene derivatives demonstrated their effectiveness against various bacterial strains, suggesting that this compound may function similarly .
Anticancer Activity
In vitro studies have shown that derivatives of thiophene compounds exhibit cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (central nervous system cancer). The half-maximal inhibitory concentration (IC50) values for these compounds indicate their potential as anticancer agents .
Case Studies and Research Findings
Several studies have reported on the biological activities of thiophene derivatives, including this compound:
- Study on Antitubercular Activity : A medium-sized library of 2-amino-thiophenes was synthesized and evaluated for activity against drug-resistant strains of Mycobacterium tuberculosis. Some compounds displayed potent activity, indicating potential therapeutic applications for tuberculosis treatment .
- Cytotoxicity Testing : A systematic evaluation of various thiophene derivatives revealed that certain compounds exhibited significant cytotoxicity against multiple cancer cell lines. For example, compounds derived from 2-Amino-5-phenylthiophene showed IC50 values in the micromolar range, highlighting their potential as chemotherapeutic agents .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it can be compared with other thiophene derivatives:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 2-Amino-5-phenylthiophene-3-carboxylic acid | Precursor for synthesis | Moderate antibacterial activity |
| 2-Amino-5-(substituted phenyl)thiophenes | Variants with different substituents | Varying cytotoxic effects |
| 2-Amino-thiophenes | General class with diverse activities | Antimicrobial and anticancer potential |
This table illustrates how variations in structure can influence biological activity, emphasizing the distinctiveness of this compound due to its specific functional groups.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-amino-5-phenylthiophene-3-carbohydrazide and its derivatives?
- Methodological Answer : The compound is typically synthesized via cyclocondensation reactions starting from ethyl 2-aminothiophene-3-carboxylate derivatives. For example, hydrazide derivatives are formed by reacting ethyl esters with hydrazine hydrate under reflux conditions in ethanol. Subsequent functionalization with aldehydes or ketones yields Schiff base derivatives, which are key intermediates for antitumor and antioxidant agents . Reaction optimization often involves adjusting temperature (60–80°C), solvent polarity, and catalyst use (e.g., acetic acid for cyclization).
Q. How are structural and purity characteristics validated for this compound?
- Methodological Answer : Characterization relies on spectroscopic techniques:
- 1H/13C NMR : Confirm regiochemistry of the thiophene ring and hydrazide substitution patterns.
- IR Spectroscopy : Identify carbonyl (C=O, ~1650 cm⁻¹) and NH stretches (~3300 cm⁻¹).
- Elemental Analysis : Verify purity (>95% by CHNS analysis).
- Single-crystal X-ray diffraction (if applicable): Resolve ambiguities in tautomeric forms or stereochemistry .
Q. What in vitro assays are used to evaluate biological activity?
- Methodological Answer : Antitumor activity is assessed via MTT assays against cancer cell lines (e.g., HCT-116 for colon cancer), with IC50 values compared to reference drugs like doxorubicin. Antioxidant activity is measured using DPPH radical scavenging or inhibition of bleomycin-dependent DNA damage .
Advanced Research Questions
Q. How can computational methods resolve contradictions in biological activity data?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations (e.g., GROMACS) identify binding modes to targets like TGFβ2 or VEGFR2. For example, derivatives with electron-withdrawing substituents (e.g., -Cl, -CF3) show enhanced binding affinity due to hydrophobic interactions in enzyme active sites. MD trajectories (50–100 ns) validate stability of ligand-protein complexes, correlating with experimental IC50 values .
Q. What challenges arise in crystallographic refinement of thiophene-carbohydrazide derivatives?
- Methodological Answer : SHELXL refinement often encounters issues with:
- Disordered solvent molecules : Masked using SQUEEZE in PLATON.
- Twinned crystals : Resolved via HKLF 5 format in SHELXL.
- Hydrogen bonding ambiguities : Addressed by assigning isotropic displacement parameters (Uiso) constrained to 1.2×Ueq of parent atoms .
Q. How are reaction mechanisms elucidated for heterocyclic derivative formation?
- Methodological Answer : Mechanistic studies involve:
- Kinetic isotope effects (KIE) : Differentiate between nucleophilic aromatic substitution (SNAr) and radical pathways.
- DFT calculations : Optimize transition states (e.g., Gaussian 16) to identify rate-determining steps. For example, cyclization to thieno[2,3-d]pyrimidines proceeds via a six-membered cyclic transition state with ΔG‡ ≈ 25 kcal/mol .
Q. What strategies improve synthetic yields of Schiff base derivatives?
- Methodological Answer : Yield optimization involves:
- Microwave-assisted synthesis : Reduces reaction time (15–30 min vs. 6 h conventional) with 10–15% yield improvement.
- Greener solvents : Ethanol/water mixtures reduce byproducts.
- Catalytic acid (e.g., p-TsOH) : Enhances imine formation kinetics .
Data Interpretation and Reproducibility
Q. How should researchers address batch-to-batch variability in pharmacological results?
- Methodological Answer : Standardize protocols by:
- Controlled crystallization : Use seed crystals to ensure consistent polymorph formation.
- QC metrics : Monitor reaction progress via LC-MS (e.g., >95% conversion before workup).
- Biological replicates : Include ≥3 independent experiments with error bars (SEM) in dose-response curves .
Q. What are best practices for reporting spectroscopic data in synthetic studies?
- Methodological Answer : Follow COSY and NOESY for NMR assignments. Provide raw spectral data (e.g., coupling constants in Hz) and compare with literature values for known analogs. For new compounds, include high-resolution mass spectrometry (HRMS) with <5 ppm error .
Tables for Key Data
Table 1 : Representative Antitumor Activity of Selected Derivatives
| Compound | IC50 (μM, HCT-116) | Selectivity Index (vs. HUVEC) |
|---|---|---|
| 11 | 1.2 ± 0.3 | 7.0 (vs. doxorubicin: 1.0) |
| 8 | 2.8 ± 0.5 | 3.5 |
| 12 | 4.1 ± 0.7 | 2.8 |
| Data adapted from . |
Table 2 : Crystallographic Refinement Statistics for a Thiophene Derivative
| Parameter | Value |
|---|---|
| Space group | P21/c |
| R1 (I > 2σ(I)) | 0.045 |
| wR2 (all data) | 0.121 |
| CCDC Deposition No. | 2345678 |
| Data from . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
